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Compound of Interest

Compound Name: Etripamil

Cat. No.: B8393214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic pathways for Etripamil, a short-

acting L-type calcium channel blocker, focusing on its key intermediates and potential

impurities. The information compiled herein is intended to support research, development, and

quality control activities related to this pharmaceutical compound.

Introduction to Etripamil Synthesis
Etripamil is synthesized via a convergent approach, which involves the separate synthesis of

two key intermediates followed by their coupling and final modification. This strategy allows for

efficient construction of the complex molecule and is amenable to process optimization.[1][2]

The primary intermediates are:

Intermediate A: methyl 3-(2-(methylamino)ethyl)benzoate

Intermediate B: (4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanal

The synthesis of these intermediates and their subsequent reaction to form Etripamil are

outlined in the following sections.
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Synthesis of Intermediate A: methyl 3-(2-
(methylamino)ethyl)benzoate
The synthesis of Intermediate A begins with methyl 3-(cyanomethyl)benzoate and proceeds

through a series of reduction, protection, and methylation steps.

Experimental Protocol:

Step 1: Reduction of methyl 3-(cyanomethyl)benzoate to methyl 3-(2-aminoethyl)benzoate

To a solution of methyl 3-(cyanomethyl)benzoate in tetrahydrofuran (THF) at -10°C, sodium

borohydride is slowly added, followed by trifluoroacetic acid.

The reaction mixture is warmed to room temperature and stirred for approximately 16 hours.

Water is carefully added to quench the reaction.

The product is extracted with ethyl acetate, and the combined organic layers are washed,

dried, and concentrated to yield methyl 3-(2-aminoethyl)benzoate, which can be used in the

next step without further purification.

Step 2: Boc-protection of the primary amine

To a solution of methyl 3-(2-aminoethyl)benzoate in THF, di-tert-butyl dicarbonate (Boc₂O) is

added.

The mixture is stirred at room temperature for about 16 hours.

Water is added, and the product is extracted with ethyl acetate.

The organic phase is washed, dried, and evaporated. The residue is purified by flash

chromatography to give methyl 3-(2-(tert-butoxycarbonylamino)ethyl)benzoate.

Step 3: N-methylation

To a solution of the Boc-protected amine in dry THF under a nitrogen atmosphere at 0°C,

sodium bis(trimethylsilyl)amide (NaHMDS) is added dropwise.
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After a brief stirring period, dimethyl sulfate is added, and the reaction is warmed to room

temperature and stirred for approximately 16 hours.

The reaction is quenched with saturated sodium bicarbonate solution and extracted with

dichloromethane.

The combined organic extracts are dried and evaporated, and the residue is purified by flash

chromatography to yield methyl 3-(2-(tert-butoxycarbonyl(methyl)amino)ethyl)benzoate.

Step 4: Deprotection to yield Intermediate A

The N-methylated, Boc-protected intermediate is dissolved in dichloromethane at 0°C, and

trifluoroacetic acid (TFA) is added.

The reaction is warmed to room temperature and stirred for 3 hours.

The solvents are evaporated, and the residue is partitioned between ethyl acetate and

aqueous sodium hydroxide.

The organic layer is washed, dried, and evaporated to give Intermediate A as a colorless oil.

Quantitative Data Summary for Intermediate A Synthesis:
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Step Reactants Solvents
Key
Reagents

Typical
Reaction
Time

Purification
Method

1

methyl 3-

(cyanomethyl

)benzoate

THF NaBH₄, TFA 16 h Extraction

2

methyl 3-(2-

aminoethyl)b

enzoate

THF Boc₂O 16 h

Flash

Chromatogra

phy

3

methyl 3-(2-

(tert-

butoxycarbon

ylamino)ethyl

)benzoate

THF
NaHMDS,

(CH₃)₂SO₄
16 h

Flash

Chromatogra

phy

4

methyl 3-(2-

(tert-

butoxycarbon

yl(methyl)ami

no)ethyl)benz

oate

DCM TFA 3 h Extraction

Synthesis of Intermediate B: (4S)-4-cyano-4-(3,4-
dimethoxyphenyl)-5-methylhexanal
The synthesis of the chiral aldehyde, Intermediate B, is a critical part of the Etripamil
synthesis, as the stereochemistry at the C4 position is crucial for its pharmacological activity.[1]

The synthesis starts from (3,4-dimethoxyphenyl)acetonitrile.

Experimental Protocol:

Step 1: Alkylation of (3,4-dimethoxyphenyl)acetonitrile

To a solution of (3,4-dimethoxyphenyl)acetonitrile in THF at -30°C, NaHMDS is slowly added.
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After stirring, 2-bromopropane is added, and the mixture is heated to reflux for 2 hours, then

stirred at room temperature for approximately 16 hours.

This step introduces the isopropyl group. A subsequent alkylation would be needed to

introduce the rest of the carbon chain, followed by reduction of the nitrile to an aldehyde.

Note: Detailed protocols for the complete synthesis of Intermediate B are proprietary. The

following steps are based on general organic chemistry principles for such transformations.

Step 2: Introduction of the remaining carbon chain and nitrile reduction

Further alkylation of the product from Step 1 would be required to introduce the rest of the

carbon chain.

The resulting nitrile would then be reduced to the corresponding aldehyde, Intermediate B,

using a suitable reducing agent such as diisobutylaluminium hydride (DIBAL-H).

Alternative approaches mentioned in the literature to avoid toxic reagents and control

stereochemistry include the use of a Curtius rearrangement.[1]

Final Synthesis of Etripamil
The final step in the synthesis of Etripamil is the coupling of Intermediate A and Intermediate B

via reductive amination.

Experimental Protocol:

Intermediate A (methyl 3-(2-(methylamino)ethyl)benzoate) and Intermediate B ((4S)-4-cyano-

4-(3,4-dimethoxyphenyl)-5-methylhexanal) are dissolved in a suitable solvent such as

dichloromethane (DCM) or 1,2-dichloroethane (DCE).

A reducing agent is added to the mixture. Common reducing agents for reductive amination

include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3][4] STAB is

often preferred as it is less toxic and can be used in a one-pot procedure.

The reaction is stirred at room temperature until completion.

The reaction is quenched, and the product is extracted, washed, and purified by

chromatography to yield Etripamil.
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Quantitative Data Summary for Etripamil Synthesis:

Step Reactants Solvent
Reducing
Agent

Typical
Reaction
Time

Purification
Method

Final

Intermediate

A,

Intermediate

B

DCM or DCE

Sodium

Triacetoxybor

ohydride

12-24 h
Chromatogra

phy

Potential Impurities in Etripamil Synthesis
Impurity profiling is a critical aspect of drug development and manufacturing. Based on the

synthetic route described, several process-related impurities could be formed. Additionally, the

final drug substance can degrade under certain conditions.

Process-Related Impurities:

Unreacted Intermediates: Residual amounts of Intermediate A or Intermediate B may be

present in the final product if the reductive amination is incomplete.

Over-methylation Impurity: In the synthesis of Intermediate A, over-methylation could

potentially occur, leading to a quaternary ammonium salt.

By-products from Incomplete Reduction: Incomplete reduction of the nitrile in the synthesis

of Intermediate A could lead to impurities containing a cyano group.

Epimers: Lack of complete stereocontrol during the synthesis of Intermediate B could result

in the formation of the (R)-enantiomer of Etripamil.[1]

Degradation Products:

Hydrolysis Product: The ester functional group in Etripamil can be susceptible to hydrolysis,

especially under acidic or basic conditions, to form the corresponding carboxylic acid

metabolite, MSP-2030.[5][6]
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Oxidation Products: The tertiary amine in Etripamil can be oxidized to form an N-oxide

impurity.[2]

Nitrosamine Impurities:

The FDA has raised concerns about the presence of nitrosamine impurities in Etripamil.[7]

[8] These can form from the reaction of secondary or tertiary amines with nitrosating agents

(e.g., nitrites) under acidic conditions. The tertiary amine in the Etripamil structure is a

potential source for nitrosamine formation.

Summary of Potential Impurities:

Impurity Type
Potential
Structure/Description

Origin

Process-Related Intermediate A Incomplete reaction

Process-Related Intermediate B Incomplete reaction

Process-Related
Over-methylated Intermediate

A
Side reaction

Process-Related (R)-Etripamil Lack of stereocontrol

Degradation MSP-2030 (Carboxylic acid) Hydrolysis

Degradation Etripamil N-oxide Oxidation

Contaminant Nitrosamine Impurity
Reaction with nitrosating

agents

Analytical Methods for Synthesis Monitoring and
Impurity Characterization
Robust analytical methods are essential for monitoring the progress of the synthesis, ensuring

the quality of intermediates, and detecting and quantifying impurities in the final drug

substance.

High-Performance Liquid Chromatography (HPLC):
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HPLC is the primary technique for analyzing Etripamil and its related substances.

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.[9]

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid

in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is commonly

employed.[9]

Detection: UV detection is suitable for monitoring the main components. However, for

impurity analysis at low levels, mass spectrometry detection is preferred.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides the sensitivity and selectivity required for the quantification of Etripamil,
its metabolites, and trace-level impurities.[5][10][11]

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[9]

Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis,

providing high specificity and sensitivity.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation of intermediates, the final product, and any

isolated impurities. 2D-NMR techniques can be used to confirm the connectivity of the

molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to analyze for volatile impurities, such as residual solvents, that may be

present from the synthesis.

Visualized Workflows and Pathways
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Caption: Synthetic pathway for Intermediate A.

Convergent Synthesis of Etripamil
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Etripamil Synthesis
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Caption: Final convergent synthesis step of Etripamil.

Potential Impurity Formation Pathways
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Caption: Pathways for potential degradation and contaminant impurities of Etripamil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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